A 77-01

Vue d'ensemble

Description

A 77-01 est un inhibiteur puissant de l’ALK5 (activin-like kinase), une sous-famille de récepteurs de type I du facteur de croissance transformant bêta. Il possède une valeur de CI50 de 25 nanomolaires, ce qui le rend très efficace pour inhiber la voie de signalisation du facteur de croissance transformant bêta . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation du facteur de croissance transformant bêta et son rôle dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de A 77-01 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé de la quinoléine. Les étapes clés comprennent :

Formation du noyau de la quinoléine : Ceci est généralement réalisé par une réaction de cyclisation impliquant des dérivés d’aniline et des aldéhydes.

Introduction du cycle pyrazole : Cette étape implique la réaction du dérivé de la quinoléine avec des dérivés d’hydrazine pour former le cycle pyrazole.

Modifications finales : Des groupes fonctionnels supplémentaires sont introduits pour améliorer l’activité et la sélectivité du composé.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de réactions à haut rendement, de méthodes de purification efficaces et d’un contrôle qualité strict pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Chemical Stability and Decomposition Pathway

A-77-01 (CAS: 607737-87-1) is a potent inhibitor of the TGF-β type I receptor superfamily activin-like kinase ALK5, with an IC50 of 25 nM . Its chemical stability is closely tied to its relationship with A-83-01 (Axon 1421), a prodrug that decomposes into A-77-01 under specific conditions . This decomposition suggests a hydrolytic or enzymatic cleavage pathway, where A-83-01 undergoes structural rearrangement to release A-77-01 as the active metabolite.

Key Reaction Insight :

A-83-01 → A-77-01 (via decomposition)

This reaction highlights A-77-01’s role as a bioactive metabolite, influencing its pharmacokinetic profile and therapeutic efficacy.

Structural Relationship with A-83-01

A-77-01 is a structural analog of A-83-01, differing in molecular weight and functional groups. While A-83-01 acts as a prodrug, A-77-01 is the active form, exhibiting direct inhibition of ALK5. The decomposition pathway implies that A-77-01’s stability is dependent on environmental factors such as pH, temperature, or enzymatic activity.

| Compound | Role | Structural Feature | Biological Activity |

|---|---|---|---|

| A-83-01 | Prodrug | Higher molecular weight | Decomposes to A-77-01 |

| A-77-01 | Active metabolite | Lower molecular weight | Direct ALK5 inhibitor |

Pharmacological Implications

The conversion of A-83-01 to A-77-01 under physiological conditions has direct implications for drug delivery and efficacy. As a metabolite, A-77-01’s stability and bioavailability influence its therapeutic window. Studies on similar prodrug-drug pairs suggest that optimizing decomposition kinetics can enhance target engagement and reduce off-target effects .

Research Gaps :

-

Detailed mechanistic studies of the A-83-01 → A-77-01 reaction (e.g., pH-dependent hydrolysis, enzymatic involvement).

-

Quantitative analysis of decomposition rates under in vivo/in vitro conditions.

Applications De Recherche Scientifique

A 77-01 has a wide range of scientific research applications, including:

Chemistry: Used to study the transforming growth factor-beta signaling pathway and its role in chemical reactions.

Biology: Helps in understanding the role of transforming growth factor-beta in cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications in diseases where transforming growth factor-beta signaling is dysregulated, such as cancer and fibrosis.

Mécanisme D'action

A 77-01 exerce ses effets en inhibant l’ALK5 (activin-like kinase), une sous-famille de récepteurs de type I du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation de Smad2, une protéine clé dans la voie de signalisation du facteur de croissance transformant bêta. Par conséquent, les événements de signalisation en aval qui conduisent à des réponses cellulaires telles que la prolifération et la différenciation sont bloqués .

Comparaison Avec Des Composés Similaires

Composés similaires

A 83-01 : Un autre inhibiteur puissant de l’ALK5 (activin-like kinase), une sous-famille de récepteurs de type I du facteur de croissance transformant bêta.

SB-431542 : Un inhibiteur sélectif de l’ALK5 (activin-like kinase), une sous-famille de récepteurs de type I du facteur de croissance transformant bêta.

Unicité

A 77-01 est unique en raison de sa forte puissance et de sa sélectivité pour l’ALK5 (activin-like kinase), une sous-famille de récepteurs de type I du facteur de croissance transformant bêta. Sa valeur de CI50 de 25 nanomolaires en fait l’un des inhibiteurs les plus efficaces de sa catégorie, fournissant aux chercheurs un outil puissant pour étudier la voie de signalisation du facteur de croissance transformant bêta .

Activité Biologique

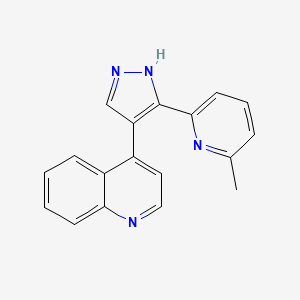

A 77-01, chemically known as 4-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]quinoline, is a potent inhibitor of the TGF-β type I receptor (ALK-5), with an IC50 value of approximately 34 nM. This compound is recognized for its significant biological activity in various cellular processes, particularly those related to cancer biology and fibrosis.

This compound primarily functions by inhibiting TGF-β signaling pathways, which are crucial in regulating cellular growth, differentiation, and apoptosis. The compound has been shown to:

- Inhibit TGF-β transcriptional activation : this compound effectively blocks the transcriptional activity induced by TGF-β, which is essential for many pathological conditions, including cancer and fibrotic diseases .

- Prevent epithelial-to-mesenchymal transition (EMT) : EMT is a process where epithelial cells lose their characteristics and gain migratory properties, contributing to cancer metastasis. This compound inhibits this transition, thereby potentially reducing tumor invasiveness .

- Inhibit SMAD phosphorylation : By blocking SMAD phosphorylation, this compound disrupts downstream signaling events that promote tumor growth and fibrosis .

Comparative Potency

In comparative studies, this compound has demonstrated superior potency compared to other ALK-5 inhibitors. For instance:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 34 | Potent TGF-βRI inhibitor |

| A 83-01 | 12 | More potent than this compound in some assays |

| SB-431542 | 250 | Less potent than both this compound and A 83-01 |

Both this compound and its analogue A 83-01 showed five to ten times more potency than SB-431542 in inhibiting TGF-β-induced transcriptional activation .

In Vitro Studies

In vitro experiments have confirmed the efficacy of this compound in various cell lines. For example:

- Lung Epithelial Cells : Treatment with this compound significantly inhibited TGF-β-induced proliferation and SMAD phosphorylation in lung epithelial cells. This suggests a potential therapeutic role in pulmonary fibrosis .

- Cancer Cell Lines : In several cancer models, this compound reduced cell migration and invasion by blocking TGF-β signaling pathways associated with EMT .

In Vivo Studies

While most studies have focused on in vitro applications, preliminary in vivo research indicates that this compound may also be effective in reducing tumor growth and metastasis in animal models. Further research is needed to confirm these findings and explore the pharmacokinetics of the compound.

Propriétés

IUPAC Name |

4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTYZDORHCDZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440480 | |

| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607737-87-1 | |

| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.